![molecular formula C10H13N5O2 B1272443 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate CAS No. 85599-38-8](/img/structure/B1272443.png)
3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate
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Overview
Description
“3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate” is a synthetic compound with a molecular weight of 235.25 . It is a solid substance with a melting point of 150°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13N5O2/c1-7(16)17-4-2-3-8-5-12-10-13-9(11)14-15(10)6-8/h5-6H,2-4H2,1H3,(H2,11,14)
. This indicates the presence of various functional groups in the molecule, including an acetate group, a propyl group, and a 1,2,4-triazolo[1,5-a]pyrimidin-6-yl group. Physical And Chemical Properties Analysis
As mentioned earlier, “3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate” is a solid substance with a melting point of 150°C . It has a molecular weight of 235.25 .Scientific Research Applications
Organic Chemistry Synthesis
This compound is used in the synthesis of heterocyclic compounds, particularly 1,2,4-triazolo [1,5-a]pyridines . The synthesis process involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Microwave-Mediated Catalyst-Free Synthesis
The compound is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5-a]pyridines under microwave conditions . This methodology demonstrates a broad substrate scope and good functional group tolerance .
Medicinal and Pharmaceutical Chemistry
Nitrogen-containing heterocyclic compounds, such as 1,2,4-triazolo [1,5-a]pyridine, are found in numerous natural products exhibiting immense biological activities . They are actively pursued in the research for the development of medicinal and pharmaceutical chemistry .
Biological Activities
1,2,4-triazolo [1,5-a]pyridine exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Material Sciences
These types of compounds have various applications in the material sciences fields .
Anticoagulation Therapy
Among the possible targets of anticoagulation therapy, thrombin and factor Xa have received considerable attention . The development of dual inhibitors that could provide effective antithrombotic agents is an area of active research .
Anticancer Agents
The compound is used in the development of anticancer agents . An indole fragment is linked to the [1,2,4]triazolo [1,5-a]pyrimidine scaffold through the principle of molecular hybridization strategy, and then amino fragments or benzothiazole groups are introduced to obtain novel [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives .
Safety and Hazards
Future Directions
The future directions for research on “3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate” and related compounds could include further exploration of their potential biological activities, such as their potential as cAMP PDE inhibitors . Additionally, more research is needed to elucidate the specific synthesis methods and chemical reactions of this compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been reported to inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The inhibition of cdk2 can lead to cell cycle arrest, which may result in the inhibition of cell proliferation .
properties
IUPAC Name |
3-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-8-5-12-10-13-9(11)14-15(10)6-8/h5-6H,2-4H2,1H3,(H2,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRIDGPJTJZUPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CN2C(=NC(=N2)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377112 |
Source
|
Record name | 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |
CAS RN |
85599-38-8 |
Source
|
Record name | 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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